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The following table summarizes the available quantitative data on alisporivir's binding to different

cyclophilin proteins.

Cyclophilin Target
Affinity Value
(Kd/Ki)

Measurement Type Experimental Method
Source
Context

Human Cyclophilin
A (CypA)

0.34 nM Inhibition Constant
(Ki)

PPIase activity
inhibition assay [1]

Human Cyclophilin
B (CypB)

9.8 nM Dissociation
Constant (Kd)

Fluorescence
measurements [2]

A lower Kd/Ki value indicates a higher binding affinity. Alisporivir's sub-nanomolar Ki for CypA

demonstrates exceptionally tight binding [1].

Structural Basis for High Affinity and Specificity

Alisporivir is a derivative of Cyclosporin A (CsA), modified to eliminate immunosuppressive activity while

retaining or enhancing cyclophilin binding [3].
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Key Structural Modifications: Alisporivir differs from CsA at two positions: position 3 (sarcosine

replaced by N-methyl-D-alanine) and position 4 (N-methylleucine replaced by N-ethylvaline) [1] [3].
Mechanism of Non-Immunosuppression: The modification at position 4 is critical. It prevents the
drug-cyclophilin complex from binding to and inhibiting calcineurin, the phosphatase whose
inhibition leads to immunosuppression [1]. This allows alisporivir to target pathogen cyclophilins

without compromising the host immune system.
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Structural mechanism of alisporivir versus cyclosporin A

Key Experimental Methodologies

The binding affinity and inhibitory properties of alisporivir have been characterized using several

techniques.

Enzymatic Inhibition Assays: The primary method for determining the inhibition constant (Ki).
These assays measure the drug's ability to inhibit the peptidyl-prolyl isomerase (PPIase) activity of
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cyclophilins [1]. The 0.34 nM Ki for CypA was likely determined this way.

X-ray Crystallography: This technique has been used to solve the high-resolution 3D structure of
cyclophilins (including those from pathogens like Toxoplasma gondii) in complex with alisporivir. It
reveals the precise atomic interactions within the binding pocket, providing a structural explanation
for the high affinity [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary, residue-level
insights into protein-ligand interactions. It has been used to study how alisporivir disrupts the

interaction between CypA and the HCV protein NS5A [4].

Application in Antiviral Therapy

Alisporivir's high-affinity cyclophilin binding underlies its broad-spectrum antiviral activity.

Mechanism of Action: By tightly binding to host cyclophilin A, alisporivir neutralizes its PPIase

activity. This prevents the cyclophilin from facilitating the replication of viruses like Hepatitis C Virus
(HCV) and Hepatitis B Virus (HBV), likely by disrupting its interaction with viral proteins [5] [4] [3].

Therapeutic Advantage: This host-targeting mechanism provides a high genetic barrier to
resistance and is effective across multiple HCV genotypes, making it a valuable candidate for

combination therapies [4] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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